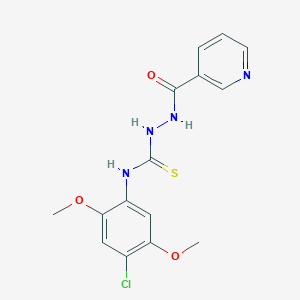
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPT, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPT is a thiosemicarbazone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it an interesting compound for further investigation.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is complex and not fully understood. However, it is known that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide exhibits its effects by binding to and inhibiting the activity of various enzymes and proteins. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit a variety of biochemical and physiological effects. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of cytokines, which are molecules that play a role in the immune response. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is that it has been extensively studied and its effects are well-characterized. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is that its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. For example, further studies could investigate the potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could investigate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in more detail, which may lead to the development of more effective drugs based on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. Finally, future studies could investigate the potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide as a tool for studying the biochemical and physiological processes involved in various diseases.
Méthodes De Synthèse
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thiosemicarbazide and pyridine-3-carboxylic acid hydrazide. The resulting compound can then be purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and infectious diseases. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit antitumor activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In infectious disease research, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to exhibit activity against a variety of pathogens, including HIV, influenza, and tuberculosis.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide |
|---|---|
Formule moléculaire |
C15H15ClN4O3S |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-3-carbonylamino)thiourea |
InChI |
InChI=1S/C15H15ClN4O3S/c1-22-12-7-11(13(23-2)6-10(12)16)18-15(24)20-19-14(21)9-4-3-5-17-8-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24) |
Clé InChI |
AMPBZYIZWKAKRC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)


![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)







![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)

